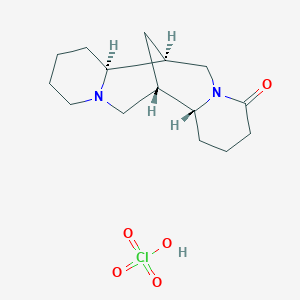

(+)-Lupanine Perchlorate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O.ClHO4/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11;2-1(3,4)5/h11-14H,1-10H2;(H,2,3,4,5)/t11-,12-,13-,14+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZQTPMQQXAHSQ-YXCQRQMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4=O.OCl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4[C@@H]3CCCC4=O.OCl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of Lupanine

Precursor Incorporation and Biosynthetic Pathways (e.g., Lysine-Cadaverine Pathway)

The biosynthesis of lupanine (B156748) and other quinolizidine (B1214090) alkaloids originates from the amino acid L-lysine. rsc.orgwikipedia.org The foundational pathway involves the decarboxylation of L-lysine to produce the diamine cadaverine (B124047). nih.govwikidoc.org This initial step is catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC). mdpi.comresearchgate.net

The core structure of lupanine is assembled from three C5 units, all derived from L-lysine via cadaverine. rsc.orgcdnsciencepub.com Tracer studies using isotopically labeled precursors have confirmed that three molecules of cadaverine are incorporated to form the tetracyclic quinolizidine skeleton. wikipedia.orgwikidoc.org Two of these cadaverine units contribute their C5N chains to form the outer rings (A and D) of the lupanine molecule, while the third C5 unit, after losing its nitrogen, forms the central part of the structure. cdnsciencepub.comrsc.org

Regio- and Stereochemical Aspects of Biosynthesis

The biosynthesis of lupanine is a highly controlled process with specific regio- and stereochemical outcomes. Investigations using deuterium-labeled cadaverine have provided insight into the stereochemistry of the biosynthetic steps. acs.orgresearchgate.net These studies have helped establish the chirality and prochirality of the reactions leading to the formation of the lupanine skeleton. acs.org

Feeding experiments with labeled precursors have shown that the C2 and C6 carbons of L-lysine become equivalent during the biosynthesis, indicating the involvement of a symmetrical intermediate. rsc.orgrsc.org The incorporation of labeled cadaverine into lupanine occurs at specific positions: C2, C6, C10, C11, C15, and C17. rsc.orgcdnsciencepub.com Furthermore, studies have demonstrated that the C-N bonds from two of the cadaverine units remain intact at positions C2–N1 and C15–N16 in the final lupanine molecule. rsc.orgwikipedia.org The specific stereochemistry of the final (+)-lupanine product is determined by the precise enzymatic control during the cyclization steps. acs.org

Enzymatic Steps and Intermediate Compounds in Alkaloid Formation

The conversion of lysine to the complex lupanine structure involves several enzymatic steps and key intermediate compounds.

Lysine Decarboxylase (LDC): This enzyme initiates the pathway by converting L-lysine to cadaverine. mdpi.comnih.gov It is localized in the chloroplasts of plant cells. nih.govcore.ac.uk

Copper Amino Oxidase (CAO): Following its formation, cadaverine undergoes oxidative deamination, a reaction putatively catalyzed by a copper amino oxidase (CAO) or an aminotransferase, to yield 5-aminopentanal (B1222117). mdpi.comnih.gov

Δ¹-Piperideine: The resulting 5-aminopentanal spontaneously cyclizes to form its Schiff base, Δ¹-piperideine. nih.govcdnsciencepub.com This compound is a crucial intermediate, and it is believed that three molecules of Δ¹-piperideine (or their equivalents) come together to form the tetracyclic structure. cdnsciencepub.comacs.org

Diiminium Cation: A diiminium cation is proposed as a key intermediate in the formation of tetracyclic alkaloids like lupanine from the initial cyclized units. mdpi.comnih.gov

17-Oxosparteine (B1663948) Synthase: While the exact sequence is still under investigation, evidence points to the enzyme 17-oxosparteine synthase, a transaminase, playing a role in forming the quinolizidine skeleton from cadaverine-derived units in a channeled fashion, meaning the intermediates are not released from the enzyme. wikipedia.orgwikidoc.orgcore.ac.uk 17-oxosparteine is considered an intermediate in the pathway leading to lupanine. core.ac.uk

The biosynthesis is thought to proceed without the release of free intermediates, suggesting a highly coordinated enzymatic process. wikipedia.orgwikidoc.org

| Enzyme/Intermediate | Role in Lupanine Biosynthesis | Reference |

| L-Lysine | Primary precursor amino acid. | rsc.org |

| Lysine Decarboxylase (LDC) | Catalyzes the conversion of L-lysine to cadaverine. | mdpi.comnih.gov |

| Cadaverine | Key diamine intermediate formed from lysine; three units are incorporated. | wikipedia.orgcdnsciencepub.com |

| Copper Amino Oxidase (CAO) | Putatively catalyzes the oxidative deamination of cadaverine to 5-aminopentanal. | mdpi.comnih.gov |

| 5-Aminopentanal | Aldehyde product of cadaverine deamination. | mdpi.comnih.gov |

| Δ¹-Piperideine | Cyclic Schiff base formed spontaneously from 5-aminopentanal; a key building block. | nih.govcdnsciencepub.com |

| 17-Oxosparteine Synthase | Enzyme implicated in the formation of the tetracyclic quinolizidine skeleton. | wikidoc.orgcore.ac.uk |

| 17-Oxosparteine | An intermediate compound in the pathway from cadaverine to lupanine. | core.ac.uk |

In Vivo Metabolic Transformation of Sparteine (B1682161) to Lupanine in Animal Models

In animal systems, the metabolic relationship between quinolizidine alkaloids has also been explored. Studies in rats have demonstrated that sparteine can be metabolically converted to lupanine. acs.orgnih.gov Male Sprague-Dawley rats administered sparteine were found to excrete lupanine in their urine. nih.gov

This bioconversion is believed to be mediated by microsomal enzymes. nih.gov While in vitro experiments using rat liver homogenates did not produce detectable lupanine, in vivo studies using inhibitors of microsomal enzymes, such as SKF 525-A and disulfiram, led to a significant decrease in the urinary levels of lupanine, supporting the role of these enzymes in the transformation. nih.gov The conversion of sparteine to lupanine is thought to proceed through an aldehyde intermediate and may be analogous to the mammalian metabolism of nicotine (B1678760) to cotinine. nih.gov

| Animal Model | Precursor | Metabolite | Key Findings | Reference |

| Male Sprague-Dawley Rats | Sparteine | Lupanine | In vivo oxidation of sparteine to lupanine was observed. | nih.gov |

| Rats | Sparteine | Lupanine | The transformation appears to be mediated by microsomal enzymes. | nih.gov |

Identification of Lupanine Metabolites in Animal Systems (e.g., Hydroxylated Derivatives)

The metabolism of lupanine itself has been investigated in various animal models. In some cases, lupanine is largely excreted without modification. For instance, in one human study, orally administered lupanine was primarily excreted unchanged in the urine with a half-life of 6-7 hours. foodstandards.gov.au

However, metabolic transformation does occur. In rats, lupanine is thought to be transformed into a hydroxyl derivative, although the specific pathway is not fully elucidated. acs.orgacs.org Studies in dairy cows also suggest the potential for lupanine to be metabolized into hydroxylated forms like 13α-hydroxylupanine. acs.orgacs.org In streptozotocin-induced diabetic rats, orally administered lupanine was shown to improve glycemic control. mdpi.com Further research has identified various hydroxylated derivatives, such as hydroxyoxolupanine isomers, in analyses of lupin-derived products, indicating that hydroxylation is a key metabolic route. nih.gov

Chemical Synthesis, Derivatization, and Structural Elucidation of + Lupanine Perchlorate

Strategies for Total Synthesis of Lupanine (B156748) and its Enantiomers

The total synthesis of quinolizidine (B1214090) alkaloids like lupanine has been a subject of chemical research for many decades. The first racemic total synthesis of a related alkaloid, lupinine (B175516), was accomplished in 1937, paving the way for more complex targets. wikipedia.org For lupanine, synthetic strategies have evolved from achieving the racemic mixture to complex, stereocontrolled syntheses of specific enantiomers.

Asymmetric total syntheses have been developed, though they are often characterized by their multi-step nature, which can limit their practicality for large-scale applications. google.com A significant achievement in this field was the development of a synthesis that could produce all four stereoisomers of the related lupinine, showcasing a high degree of stereochemical control. wikipedia.org

Methods for Chemical Extraction and Purification from Natural Sources

Lupanine is a major alkaloid present in the seeds of various species of the Lupinus genus. wikipedia.orgacs.org Consequently, extraction from these natural sources is a primary method for its isolation.

A common and effective extraction procedure begins with heating dried lupin seeds (e.g., Lupinus albus) in water. google.comulisboa.pt The resulting aqueous extract is then filtered to remove solid plant material. google.comgoogle.com The subsequent critical step involves basifying the filtrate to a high pH (typically 12-14) using a strong base like potassium hydroxide (B78521) (KOH). google.comgoogle.com This deprotonates the lupanine, converting it from its salt form to the free base, which is more soluble in organic solvents.

Following basification, the aqueous solution undergoes liquid-liquid extraction with an organic solvent. google.comgoogle.com Diethyl ether is a frequently used solvent for this purpose, though ethyl acetate (B1210297) has also been employed. google.comacs.org The organic phase, now containing the lupanine, is separated, dried with an anhydrous salt such as sodium sulfate, and the solvent is removed under reduced pressure to yield crude lupanine. google.com This initial extract can be of reasonably high purity, with reports of 97.1% purity achieved directly after ether extraction. google.com

Further purification can be accomplished through several techniques:

Column Chromatography: The crude extract can be purified on a column of silica (B1680970) gel or alkaline diatomite, eluting with a solvent system such as ethyl acetate and triethylamine. google.combibliotekanauki.pl

Crystallization: Lupanine can be crystallized directly from the concentrated organic extract, a method that minimizes the use of additional solvents. google.com

Molecularly Imprinted Polymers (MIPs): For purification from industrial wastewaters generated during lupin bean debittering, specialized MIPs have been developed. These polymers are designed to selectively recognize and bind lupanine, allowing for its separation from other compounds. acs.org Using an MIP, the purity of lupanine extracted from wastewaters has been improved from 78% to 88% with an 82% recovery rate. acs.org

Membrane Filtration: Techniques like nanofiltration can be used to concentrate lupanine from large volumes of wastewater before extraction, making the process more efficient. ulisboa.ptresearchgate.net

| Purification Method | Source Material | Typical Purity/Yield | Reference |

| Solvent Extraction (Diethyl Ether) | Lupinus albus seeds | 97.1% purity | google.com |

| Solvent Extraction (Ethyl Acetate) & MIP | Lupin Bean Wastewater | 88% purity, 82% recovery | acs.org |

| Nanofiltration & Solvent Extraction | Lupin Bean Wastewater | 95% lupanine recovery with 78% purity | researchgate.net |

| Osmotic Evaporation & Solvent Extraction | Lupinus albus wastewaters | 18.5% recovery with 90% purity | researchgate.net |

Preparation and Characterization of (+)-Lupanine Perchlorate (B79767) Salt

The perchlorate salt of lupanine is often prepared for its crystalline nature, which facilitates purification and structural analysis. The preparation is a straightforward acid-base reaction.

The free base of (+)-lupanine, obtained from extraction or synthesis, is dissolved in an alcohol, typically methanol (B129727) or ethanol (B145695). bibliotekanauki.plmdpi.com Perchloric acid (HClO₄) is then added to the solution to adjust the pH to an acidic value, ranging from 2.5 to 6.5 in different reported procedures. bibliotekanauki.plmdpi.com The addition of the acid protonates the tertiary nitrogen atoms of the lupanine molecule, forming the perchlorate salt.

Crystallization of (+)-lupanine perchlorate is induced, often by cooling the solution (e.g., to 4°C) or by controlled evaporation of the solvent. bibliotekanauki.plmdpi.com The resulting white crystals are then collected by filtration and washed with a cold solvent like anhydrous ether to remove any residual impurities. mdpi.com

Characterization of the prepared salt confirms its identity and purity. Thin-Layer Chromatography (TLC) is a common method used for this purpose. The lupanine perchlorate crystals are redissolved, converted back to the free base with an ammonium (B1175870) hydroxide solution, and extracted into a solvent like dichloromethane (B109758) for spotting on a TLC plate, which is then visualized using a suitable reagent like Dragendorff's reagent. mdpi.com

| Property | Value | Reference |

| Formal Name | (7S,7aR,14S,14aS)-dodecahydro-7,14-methano-2H,11H-dipyrido[1,2-a:1′,2′-e] google.comCurrent time information in Bangalore, IN.diazocin-11-one, monoperchlorate | caymanchem.com |

| CAS Number | 7400-11-5 | caymanchem.com |

| Molecular Formula | C₁₅H₂₄N₂O • HClO₄ | caymanchem.com |

| Formula Weight | 348.8 g/mol | caymanchem.com |

| Appearance | White crystalline solid | bibliotekanauki.pl |

Advanced Structural Determination by X-ray Diffraction of this compound Crystals

X-ray diffraction (XRD) analysis of single crystals provides the most definitive information about the three-dimensional structure of a molecule. drawellanalytical.com The structure of anhydrous this compound has been determined with high precision using this technique. researchgate.net

The analysis reveals that the lupanine cation in the perchlorate salt adopts a trans-cis configuration for the quinolizidine ring system and exists in a full-chair conformation. researchgate.net This conformation is significantly different from the atomic arrangements found in solid (+)-lupanine free base or its hydrochloride dihydrate salt, highlighting the influence of counter-ions and crystal packing forces on the molecule's solid-state structure. researchgate.net

In the crystal lattice of this compound, there are no significant intermolecular contacts, such as hydrogen bonds, apart from normal van der Waals forces. researchgate.net The primary electrostatic interaction is an intramolecular contact between the protonated nitrogen N(16) and an oxygen atom of the perchlorate anion (ClO₄⁻), with a measured distance of 3.026 Å. researchgate.net The XRD data provides precise bond lengths and angles for the entire molecule, confirming the tetracyclic cage-like structure. researchgate.net

| Crystal Data for this compound | |

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.133 (2) |

| b (Å) | 12.062 (3) |

| c (Å) | 16.963 (4) |

| V (ų) | 1663.0 (7) |

| Z | 4 |

| Dx (Mg m⁻³) | 1.391 |

| Data sourced from the study of anhydrous this compound by Małuszyńska, H., & Kaluski, Z. (1979). researchgate.net |

Stereochemical Aspects of (+)-Lupanine: Absolute Configuration and Isomeric Forms

Lupanine is a chiral molecule with a complex stereochemistry. The tetracyclic backbone of sparteine-like alkaloids, including lupanine, contains four stereocenters at positions C6, C7, C9, and C11. rsc.org The presence of a methylene (B1212753) bridge between C7 and C9 restricts their relative configuration to be cis, which reduces the number of possible stereoisomers from sixteen to eight. rsc.org

The absolute configuration defines the precise spatial arrangement of atoms. wikipedia.org For (+)-lupanine, the accepted absolute configuration of its backbone is (6R, 7S, 9S, 11S). rsc.org The systematic IUPAC name for the perchlorate salt, which incorporates the stereochemistry, is (7S,7aR,14S,14aS)-dodecahydro-7,14-methano-2H,11H-dipyrido[1,2-a:1′,2′-e] google.comCurrent time information in Bangalore, IN.diazocin-11-one, monoperchlorate. caymanchem.com

The enantiomeric form, (-)-lupanine, is the mirror image of the (+)-enantiomer. Different lupin species can produce different enantiomers or mixtures. For instance, Lupinus angustifolius and Lupinus polyphyllus predominantly accumulate (+)-lupanine, whereas both enantiomers have been found in Lupinus albus, often with an excess of the (+) form. rsc.org

In solution, the conformation of the rings can differ from the solid state. NMR and infrared spectroscopy studies have provided strong evidence that in solution, Ring C of the lupanine molecule adopts a boat conformation. cdnsciencepub.com This conformational flexibility is an important aspect of its chemistry and interaction with biological systems.

Synthesis and Characterization of Lupanine Derivatives for Research Purposes

The chemical modification of the lupanine skeleton allows for the creation of novel derivatives with potentially new or enhanced properties. These derivatives are synthesized for various research purposes, including structure-activity relationship studies and the development of new chemical tools.

A common site for modification is the C17 position. New 17-alkyl derivatives of lupanine have been synthesized by treating an immonium perchlorate intermediate with Grignard reagents (alkylmagnesium compounds). cas.czresearchgate.net This method has been used to introduce ethyl and butyl groups at the C17 position. cas.cz The resulting 17-ethyl- and 17-butyl-lupanine derivatives, as well as their corresponding perchlorate salts, have been characterized using NMR and IR spectroscopy to study the conformational changes induced by the new substituents. cas.czresearchgate.net

Other derivatives have been synthesized by modifying or opening the A and D rings of the lupanine structure. journal-of-agroalimentary.ro These modifications, which can include the introduction of chloro, bromo, or nitro substituents, have been explored to investigate the antiviral potential of the lupanine scaffold. journal-of-agroalimentary.ro The characterization of these novel compounds is essential to confirm their structure and understand their chemical properties.

| Lupanine Derivative | Synthetic Method | Purpose of Synthesis | Reference |

| 17-Ethyllupanine | Reaction with ethylmagnesium compound | Conformational analysis | cas.cz |

| 17-Butyllupanine | Reaction with butylmagnesium compound | Conformational analysis | cas.cz |

| 17-Alkyl-lupanine Perchlorate Salts | Reaction of derivative with perchloric acid | Structural and conformational studies | cas.cz |

| A/D Ring-Modified Derivatives | Multi-step synthesis | Investigation of antiviral properties | journal-of-agroalimentary.ro |

Biological Activities and Mechanistic Investigations of Lupanine

Modulation of Neurotransmitter Receptors and Ion Channels

(+)-Lupanine perchlorate (B79767) has been identified as a compound with a notable affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs). Research indicates that lupanine (B156748) exhibits a binding affinity (Ki) for nAChRs of 500 nM. medchemexpress.commedchemexpress.commedchemexpress.com This interaction underlies its classification as a ganglioplegic agent, suggesting it can block transmission at autonomic ganglia. medchemexpress.commedchemexpress.commedchemexpress.com

Further investigations into its functional properties reveal that lupanine acts as a weak agonist and desensitizer at nAChRs. In studies utilizing SH-SY5Y cells, which express autonomic nAChRs, lupanine demonstrated weak agonist activity with an EC50 value of 10.7 μM. medchemexpress.commedchemexpress.comnih.gov The same studies also characterized its desensitizing properties, with a DC50 value of 28.2 μM. medchemexpress.commedchemexpress.com In contrast, another quinolizidine (B1214090) alkaloid, sparteine (B1682161), showed no effect in these cells. nih.gov The desensitization of nAChRs is a mechanism by which an agonist, after initial activation, induces a state in which the receptor is unresponsive to further stimulation. nih.gov

The interaction of lupanine with nAChRs is considered a key component of its pharmacological profile, particularly in the context of neurotransmission. biorxiv.org

Interactive Data Table: nAChR Binding and Functional Parameters of Lupanine

| Parameter | Value | Cell Line | Reference |

| Binding Affinity (Ki) | 500 nM | Not specified | medchemexpress.commedchemexpress.commedchemexpress.com |

| Agonist EC50 | 10.7 μM | SH-SY5Y | medchemexpress.commedchemexpress.comnih.gov |

| Desensitizer DC50 | 28.2 μM | SH-SY5Y | medchemexpress.commedchemexpress.com |

In contrast to its affinity for nicotinic receptors, (+)-lupanine perchlorate displays a significantly weaker interaction with muscarinic acetylcholine receptors. Studies have determined its binding affinity (Ki) for muscarinic receptors to be 11000 nM. medchemexpress.commedchemexpress.commedchemexpress.com This indicates a much lower potency at muscarinic receptors compared to nicotinic receptors, highlighting a degree of selectivity in its modulation of the cholinergic system.

Beyond its effects on acetylcholine receptors, lupanine has been shown to influence ion channels, specifically ATP-dependent potassium (KATP) channels. chemfaces.com Research has demonstrated that lupanine directly inhibits these channels in a dose-dependent manner. chemfaces.com However, even at high concentrations (1 mmol/L) or after prolonged exposure, the blockade of KATP channels was incomplete. chemfaces.com The inhibition of KATP channels in pancreatic beta cells is a key mechanism for stimulating insulin (B600854) secretion.

Interactions with Muscarinic Receptors

Pharmacological Effects in Pre-Clinical In Vitro and Animal Models

Pre-clinical studies in animal models have highlighted the potential of lupanine in the regulation of glucose homeostasis. In streptozotocin-induced diabetic rats, oral administration of lupanine was found to improve glycemic control during an oral glucose tolerance test. chemfaces.com Notably, lupanine did not induce hypoglycemia, suggesting it may act as a positive modulator of insulin release without the risk of causing dangerously low blood glucose levels. chemfaces.com

In another study, the combination of lupanine with γ-conglutin was investigated in a type 2 diabetes rat model. mdpi.com This combination therapy was found to produce a reduction in glycemia that was comparable to the effect of a conventional treatment with metformin (B114582) and glibenclamide. mdpi.com

The antidiabetic effects of lupanine are closely linked to its influence on insulin secretion from pancreatic beta cells. In vitro studies using insulin-secreting INS-1E cells and islets from C57BL/6 mice have provided detailed insights into this mechanism. chemfaces.com

In the presence of a high glucose concentration (15 mmol/L), lupanine at a concentration of 0.5 mmol/L significantly elevated insulin secretion. chemfaces.com Interestingly, lupanine did not stimulate insulin release at lower glucose concentrations, indicating a glucose-dependent action. chemfaces.com Furthermore, in islets treated with L-arginine, the potentiating effect of lupanine on insulin secretion was observed at a lower glucose concentration of 8 mmol/L. chemfaces.com Mechanistically, it was also found that lupanine increased the expression of the Ins-1 gene. chemfaces.com

Interactive Data Table: Effect of Lupanine on Insulin Secretion

| Condition | Lupanine Concentration | Effect on Insulin Secretion | Reference |

| 15 mmol/L Glucose | 0.5 mmol/L | Significant increase | chemfaces.com |

| Lower Glucose Concentrations | Not specified | No stimulation | chemfaces.com |

| 8 mmol/L Glucose + L-arginine | Not specified | Potentiated secretion | chemfaces.com |

Hepatic Gene Expression Modulation (e.g., Pdk4, G6pc, Foxo1, Foxo3, Ppargc1a, Serpine1, Myc, Slc37a4, Irs2, Igfbp1)

Antimicrobial and Antifungal Properties (e.g., against Gram-positive/negative bacteria, Aspergillus niger)

Structure-Activity Relationship (SAR) Studies

The biological activity of lupanine, a tetracyclic quinolizidine alkaloid, is intrinsically linked to its three-dimensional structure. Investigations into the structure-activity relationship (SAR) of lupanine and its analogues have provided valuable insights into the molecular features responsible for their various biological effects. These studies typically involve comparing lupanine with other naturally occurring quinolizidine alkaloids and analyzing the effects of specific structural modifications on their activity.

Comparison of Lupanine with Related Quinolizidine Alkaloids (e.g., Sparteine, 13α-Hydroxylupanine, 17-Oxolupanine)

The bioactivity of lupanine is often benchmarked against related quinolizidine alkaloids, which share the same core skeleton but differ in their functional groups and saturation levels.

Sparteine: Sparteine, which lacks the C-2 carbonyl group present in lupanine, exhibits different biological and physical properties. acs.org Both lupanine and sparteine are considered among the more toxic quinolizidine alkaloids to humans and animals. nih.govfrontiersin.org However, their effects can vary depending on the biological system being tested. For instance, lupanine has a more significant impact on the survival of aphids compared to sparteine. nih.govfrontiersin.org In terms of sensory properties, sparteine is perceived as having a more bitter taste than lupanine. cabidigitallibrary.org A comparative study on the central nervous system of mice indicated that both compounds have a weak sedative effect, though lupanine was found to be less toxic than sparteine. nih.gov

13α-Hydroxylupanine: The introduction of a hydroxyl group at the C-13 position, resulting in 13α-hydroxylupanine, significantly alters the molecule's activity. This derivative generally shows reduced toxicity compared to lupanine. nih.govfrontiersin.org For example, the bitterness of 13α-hydroxylupanine is less pronounced than that of lupanine. cabidigitallibrary.org Extracts containing 13α-hydroxylupanine have demonstrated notable antimicrobial activity against bacteria such as B. subtilis, S. aureus, and P. aeruginosa. bioaustralis.com Furthermore, 13α-hydroxylupanine has been shown to inhibit neurotransmission in involuntary ganglia and, at high doses, can affect cardiac function by diminishing coronary flow and the amplitude of contractions. bioaustralis.com

17-Oxolupanine: This alkaloid features an additional carbonyl group at the C-17 position of the lupanine structure. It is often found alongside lupanine in various plant species. tandfonline.comtandfonline.com While detailed comparative studies on its specific biological activities are less common in the literature, its structural similarity suggests it is an important compound for understanding the influence of oxidation on the quinolizidine skeleton's bioactivity.

Table 1: Comparative Biological Activities of Lupanine and Related Alkaloids

| Compound | Key Structural Difference from Lupanine | Notable Biological Activities | Citations |

|---|---|---|---|

| (+)-Lupanine | - | Toxic to humans and animals, high impact on aphid survival, weak sedative effect, improves glucose homeostasis. | nih.govfrontiersin.orgnih.govmdpi.com |

| Sparteine | Lacks C-2 carbonyl group. | More toxic than lupanine in some studies, more bitter taste, weak sedative effect. | acs.orgcabidigitallibrary.orgnih.gov |

| 13α-Hydroxylupanine | Contains a hydroxyl group at C-13. | Less toxic and less bitter than lupanine, significant antimicrobial activity, affects cardiac function at high doses. | nih.govfrontiersin.orgcabidigitallibrary.orgbioaustralis.com |

| 17-Oxolupanine | Contains an additional carbonyl group at C-17. | Co-occurs with lupanine; specific comparative activity data is limited but is a key structural variant. | tandfonline.comtandfonline.com |

Impact of Structural Modifications on Biological Activity

The specific chemical modifications of the lupanine framework are crucial in defining the potency and nature of its biological effects. Key modifications include hydroxylation, oxidation, esterification, and changes in the ring saturation.

Hydroxylation and Unsaturation: The position of hydroxyl groups or double bonds on the lupanine skeleton significantly influences its antifungal activity. For example, in studies against Fusarium oxysporum, unsaturation in the A-ring of lupanine-type alkaloids was found to be a critical factor for enhancing the antifungal effect. nih.gov Similarly, the presence of a hydroxyl group on the A-ring (at C-4) resulted in more potent antifungal activity compared to hydroxylation on the D-ring (at C-13). nih.gov

Oxidation: The presence and position of carbonyl groups are distinguishing features among lupanine-type alkaloids. The lactam group at C-2 is a defining feature of lupanine compared to sparteine. acs.org The introduction of another carbonyl group, as seen in 17-oxolupanine, further modifies the electronic and steric characteristics of the alkaloid. tandfonline.com

Table 2: Influence of Structural Modifications on Lupanine's Biological Activity

| Structural Modification | Position | Impact on Biological Activity | Citations |

|---|---|---|---|

| Hydroxylation | C-4 (A-Ring) | Enhanced antifungal activity against Fusarium oxysporum compared to C-13 hydroxylation. | nih.gov |

| C-13 (D-Ring) | Reduced toxicity and bitterness compared to lupanine. | nih.govfrontiersin.orgcabidigitallibrary.org | |

| Unsaturation | A-Ring | Considered critical for enhancing antifungal activity. | nih.gov |

| Esterification | C-13 | Creates derivatives (e.g., tigloyl, acetyl esters) that alter lipophilicity and bioactivity. | mdpi.comresearchgate.net |

| Oxidation (Carbonyl) | C-2 (Lactam) | Differentiates lupanine from sparteine, influencing toxicity and other activities. | acs.org |

| Conformation | Ring C | "Boat" conformation is linked to a more pronounced bitter taste. | cabidigitallibrary.org |

Pharmacokinetics and Biotransformation in Animal Systems

Absorption, Distribution, and Elimination in Animal Models (e.g., Rats, Mice, Guinea Pigs)

The absorption, distribution, and elimination of lupanine (B156748) have been investigated in various animal models, revealing species-specific differences.

In rats, lupanine is readily absorbed following oral administration. bund.dehse.gov.uk Studies have shown that after ingestion, a significant portion of lupanine is excreted within a relatively short period. bund.de The half-life of lupanine in rats has been documented, although specific values can vary depending on the study parameters. Limited information is available on the specific distribution of lupanine in rat tissues, but it is understood to be widely distributed throughout the body. hse.gov.uk Elimination occurs primarily through urine and feces. bund.de

In mice, lupanine also appears to be rapidly absorbed. fda.gov Following oral administration, maximum plasma concentrations are reached quickly. fda.gov Similar to rats, elimination is a key process, with the compound being cleared from the body over several hours. fda.gov

Data on guinea pigs is less extensive, but studies on related compounds suggest that the general pharmacokinetic profile of absorption and elimination is likely to be comparable to that of other small rodents. semanticscholar.orgfsu.edu

The body condition of an animal can influence the absorption and elimination of quinolizidine (B1214090) alkaloids. In sheep, for example, body condition has been shown to affect the absorption and elimination half-life of certain alkaloids. researchgate.net

Role of Hepatic Metabolism in Lupanine Biotransformation

The liver plays a central role in the biotransformation of many foreign compounds, including lupanine. While lupanine is largely excreted unchanged in some species, hepatic metabolism does occur. hse.gov.ukeuropa.eu

In rats, a portion of ingested lupanine is hydroxylated, indicating hepatic enzyme activity. bund.de The primary metabolite formed is a hydroxyl derivative, presumed to be 13-hydroxylupanine (B1673957). europa.eu However, the specific enzymatic pathways responsible for this transformation in rats are not fully elucidated. europa.eu

In rabbits, liver microsomes have been shown to metabolize related quinolizidine alkaloids, suggesting a similar capacity for lupanine biotransformation. europa.eu The cytochrome P450 (CYP) enzyme system is implicated in the metabolism of some quinolizidine alkaloids, although the specific isozymes involved in lupanine metabolism are not always clearly defined. researchgate.net

It is worth noting that the extent of hepatic metabolism can vary significantly between species. For instance, in pigs, lupanine is extensively absorbed and excreted mainly in its original form, with some metabolites also present. hse.gov.ukeuropa.eu

Excretion Pathways and Metabolite Profiling in Animal Urine and Feces

The primary routes of excretion for lupanine and its metabolites are through the urine and feces. bund.denih.gov The proportion excreted via each route can differ between animal models.

In rats fed lupanine hydrochloride, approximately 70-80% of the ingested dose was excreted, with 50-70% found in the urine and 10-14% in the feces. bund.de Metabolite profiling of rat urine and feces revealed that a significant portion of the excreted compound was hydroxylated lupanine, while a similar percentage was excreted unchanged. bund.de

In pigs, lupanine is also primarily excreted in the urine, largely as the unmodified parent compound, along with metabolites such as isolupanine and hydroxylupanine. europa.eu

Studies on pet dogs and cats have highlighted the importance of analyzing both urine and feces for a comprehensive understanding of the excretion of various environmental chemicals, a principle that can be applied to lupanine. nih.gov

The following table summarizes the excretion of lupanine in rats:

Table 1: Excretion of Lupanine in Rats| Excretion Route | Percentage of Ingested Dose | Form of Excreted Compound |

|---|---|---|

| Urine | 50-70% | Unchanged and hydroxylated lupanine |

| Feces | 10-14% | Unchanged and hydroxylated lupanine |

Data sourced from studies on rats administered lupanine hydrochloride. bund.de

Transfer of Quinolizidine Alkaloids, including Lupanine, from Feed to Milk in Dairy Animals

A significant area of research has been the transfer of quinolizidine alkaloids from contaminated animal feed into the milk of dairy animals, such as cows and goats. merieuxnutrisciences.commerieuxnutrisciences.comphytolab.com This is a critical consideration for food safety.

When dairy cows consume feed containing lupin seeds, which are a source of lupanine, these alkaloids can be transferred to their milk. merieuxnutrisciences.comresearchgate.net Studies have quantified this transfer, showing that it can occur even with low levels of alkaloid content in the feed. acs.orgacs.orgnih.gov The transfer rates can vary between different quinolizidine alkaloids. acs.orgnih.gov

For lupanine, the transfer rate into cow's milk has been estimated to be around 2.31%. researchgate.net Research has also noted that the concentration of lupanine can be higher in the evening milk compared to the morning milk, which may be related to feeding times. researchgate.net

In dairy goats, the transfer of lupanine into milk has also been observed. biorxiv.org The weak basic nature of quinolizidine alkaloids may facilitate their transfer into milk. researchgate.net

Table 2: Transfer Rates of Selected Quinolizidine Alkaloids into Cow's Milk

| Alkaloid | Transfer Rate (%) |

|---|---|

| Multiflorine | 3.74 |

| Isolupanine | 2.92 |

| Lupanine | 2.31 |

| Sparteine (B1682161) | 0.13 |

Data represents the percentage of the ingested alkaloid that is transferred to milk. acs.orgnih.govresearchgate.net

Toxicokinetic Modeling and Prediction of QA Transfer in Animal Systems

To better understand and predict the transfer of quinolizidine alkaloids (QAs) into animal-derived food products, toxicokinetic models have been developed. acs.orgfu-berlin.de These models are valuable tools for risk assessment.

A 3-compartment physiologically based toxicokinetic (PBTK) model has been successfully used to describe the transfer of lupanine and other major QAs from feed into the milk of dairy cows. acs.org This model can help predict the concentration of these alkaloids in milk based on their concentration in the feed. fu-berlin.de

For the four most prominent QAs, including lupanine, these models have estimated an α-half-life of approximately 0.27 days in dairy cows. acs.orgnih.gov Such models are essential for quantifying the extent of transfer of these compounds into tissues under various feeding scenarios and animal growth stages. fu-berlin.de

These predictive models are crucial for ensuring the safety of the food chain, particularly concerning products derived from animals that may have been exposed to feed containing quinolizidine alkaloids. researchgate.net

Computational and Theoretical Chemistry Studies on Lupanine

Molecular Modeling and Conformational Analysis

The tetracyclic ring system of lupanine (B156748) endows it with considerable conformational flexibility. Molecular modeling techniques are crucial for identifying the most stable three-dimensional arrangements of the molecule, which in turn govern its biological activity and physical properties.

A computational conformational analysis revealed that for lupanine, two main conformations are possible due to the ring flip of the inner ring. The boat conformation is reported to be more stable by 1.58 kcal/mol. acs.org This increased stability is attributed to a more open structure that minimizes steric crowding. acs.org In contrast, the monoperchlorates of related alkaloids like sparteine (B1682161) tend to adopt an all-chair conformation, a preference stabilized by internal hydrogen bonding. cdnsciencepub.com However, in lupanine, the electron-deficient nature of the N-1 nitrogen suggests that its salts would not be stabilized by such internal hydrogen bonds, making the boat-chair conformation potentially more favorable even for lupanine salts. cdnsciencepub.com The crystal structure of anhydrous (+)-lupanine perchlorate (B79767) confirms a full-chair conformation, highlighting the influence of the crystalline state on molecular geometry. researchgate.net

The synthesis of 17-alkyl derivatives of lupanine and their perchlorate salts has further illuminated conformational aspects. NMR spectroscopic analysis of these derivatives, such as 17-ethyl- and 17-butyllupanine, indicates that the alkyl substituent adopts an equatorial orientation and that all the analyzed lupanine derivatives maintain the boat conformation for ring C. cas.cz

| Conformation | Relative Stability (kcal/mol) | Key Structural Feature | Reference |

| Boat | -1.58 (more stable) | More open structure, avoids steric crowding | acs.org |

| Chair | 0 | - | acs.org |

| All-Chair (in solid state for perchlorate) | - | Adopted in the crystal of anhydrous (+)-lupanine perchlorate | researchgate.net |

Quantum Chemical Calculations (e.g., Molecular Electrostatic Potential Maps)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of lupanine. chemistry.kz These methods can be used to calculate a variety of properties, including optimized geometries, vibrational frequencies, and electronic energies. chemistry.kzrsc.org

A particularly insightful tool derived from quantum chemical calculations is the Molecular Electrostatic Potential (MEP) map. libretexts.orguni-muenchen.deresearchgate.net The MEP illustrates the three-dimensional charge distribution of a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). libretexts.org For lupanine, MEP maps reveal that in the more stable boat conformation, the electron density associated with the nitrogen atom of the central ring is exposed. acs.orgnih.gov This exposed nucleophilic region, typically colored red in MEP maps, is significant as it indicates a primary site for interactions with the surrounding solvent sphere or potential receptor sites. acs.orgnih.gov

In a study comparing the boat and chair conformations, the MEPs were mapped on an electron density isosurface. The maps clearly showed that the boat conformation presents a more accessible nucleophilic region around the central nitrogen atom. acs.org This information is critical for understanding intermolecular interactions, such as those with functional monomers in molecularly imprinted polymers, where electrostatic contributions play a major role. acs.orgnih.gov For instance, the interaction between lupanine and itaconic acid was found to have a highly favorable electrostatic component (ΔEelstat) of -24.77 kcal/mol, indicating strong electrostatic attraction. acs.orgnih.gov

| Computational Method | Property Calculated | Finding | Reference |

| DFT/B3LYP/6-31G(d) | Equilibrium geometry, vibrational frequencies | Provides structural and vibrational parameters | chemistry.kz |

| DFT | Total electronic energy, dipole moment | Defines physical characteristics of the molecule | chemistry.kz |

| MEP Mapping | Charge distribution | Exposed electron density on the central N atom in the boat conformation | acs.orgnih.gov |

| Energy Decomposition Analysis (EDA) | Interaction Energies (kcal/mol) | Lupanine-Itaconic Acid: ΔEelstat = -24.77 | acs.orgnih.gov |

Prediction of Solvent Interactions (e.g., COSMO-RS for Extraction Efficiency)

The selection of an appropriate solvent is critical for the efficient extraction and purification of lupanine from natural sources. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational method that predicts the thermodynamic properties of fluids and liquid mixtures, making it an ideal tool for solvent screening. mdpi.comcetjournal.itrsc.org

COSMO-RS combines quantum chemical calculations with statistical thermodynamics to predict properties like activity coefficients at infinite dilution (γ∞), which are indicative of a solute's solubility in a particular solvent. mdpi.comresearchgate.net Lower values of γ∞ suggest more favorable interactions and higher solvation power. ipb.pt

A study utilizing COSMO-RS was conducted to identify optimal solvents for the extraction of quinolizidine (B1214090) alkaloids, including lupanine. ipb.pt The activity coefficients at infinite dilution for (+)-lupanine, as well as its perchlorate and hydrochloride salts, were calculated in various conventional organic solvents, ionic liquids, and natural deep eutectic solvents (NaDES). ipb.pt Among conventional solvents, butanol was identified as having a high affinity for lupanine. ipb.pt Experimental studies have also assessed lupanine binding in various solvents, including dichloromethane (B109758) (DCM), ethanol (B145695) (EtOH), ethyl acetate (B1210297) (EtOAc), and methyl tert-butyl ether (MTBE), with EtOAc showing high lupanine recovery. acs.orgnih.gov

The predictive power of COSMO-RS allows for a rapid, theoretical screening of a vast number of potential solvents, significantly reducing the experimental effort required to optimize extraction processes. cetjournal.it

| Solvent Type | Predicted Best Solvent (via COSMO-RS) | Experimental Findings | Reference |

| Conventional Organic Solvents | Butanol | Ethyl acetate (EtOAc) and Methyl tert-butyl ether (MTBE) showed high lupanine recovery. | acs.orgnih.govipb.pt |

| Ionic Liquids / Molten Salts | Tetramethylammonium chloride | - | ipb.pt |

| Natural Deep Eutectic Solvents (NaDES) | Oxalic acid + Thymol (1:1 molar ratio) | - | ipb.pt |

Docking Studies and Molecular Dynamics Simulations for Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand, such as lupanine, and a biological receptor at the atomic level. scirp.orgebsco.comtjdr.org These methods are instrumental in understanding the mechanism of action of bioactive compounds and in the rational design of new derivatives.

Docking studies predict the preferred orientation of a molecule when bound to a receptor to form a stable complex. scirp.org For lupanine, docking has been employed to study its interaction with various functional monomers for the design of molecularly imprinted polymers (MIPs). acs.org Using HEX 8.0.0 software with a "shape + electro" correlation type, these studies demonstrated that monomers like itaconic acid and methacrylic acid form favorable complexes with lupanine, stabilized by non-covalent interactions including hydrogen bonds and van der Waals forces. acs.orgnih.gov

Molecular dynamics simulations provide a time-resolved view of the molecular system, allowing for the study of the dynamic behavior and stability of the ligand-receptor complex. ebsco.comnih.gov While specific MD simulations for this compound are not extensively detailed in the provided context, studies on lupanine derivatives have utilized these techniques. For example, molecular modeling and conformational analysis of lupanine and cytisine (B100878) derivatives were performed using MM+ molecular mechanics to evaluate their potential antiviral activities. journal-of-agroalimentary.ro These studies help in understanding how the flexibility and structural features of the alkaloid influence its interaction with viral enzymes like polymerase and protease. journal-of-agroalimentary.ro The 3,7-diazabicyclo[3.3.1]nonane core, present in lupanine, is a known pharmacophore, and docking studies of its derivatives against targets like the 3ERT protein have shown significant binding affinities. iucr.org

| Technique | System Studied | Key Finding | Reference |

| Docking (HEX 8.0.0) | Lupanine and functional monomers (e.g., Itaconic Acid) | Favored interactions due to extensive non-covalent interaction surface and stable electrostatic component. | acs.orgnih.gov |

| Molecular Modeling (MM+) | Lupanine/Cytisine derivatives and viral enzymes | Topological descriptors and molecular flexibility are significant for antiviral activity. | journal-of-agroalimentary.ro |

| Molecular Docking | 3,7-diazabicyclo[3.3.1]nonane derivative and 3ERT protein | Good binding affinity with a docking score of -9.56 kcal mol-1. | iucr.org |

Physiologically Based Toxicokinetic (PBTK) Modeling in Animal Systems

Physiologically based toxicokinetic (PBTK) modeling is a mathematical approach used to simulate the absorption, distribution, metabolism, and excretion (ADME) of chemical substances in the body. nih.govreading.ac.uk These models are built upon the physiological and anatomical structure of the organism, providing a realistic framework for predicting the time course of a compound's concentration in various tissues. nih.gov

A PBTK model has been developed to understand the toxicokinetics of quinolizidine alkaloids (QAs), including lupanine, in dairy cows and to predict their transfer from feed into milk. acs.orgacs.org This is particularly relevant for food safety risk assessment. A 3-compartment PBTK model was fitted for the four most prevalent QAs found in the study: lupanine, 13α-hydroxylupanine, isolupanine, and angustifoline. acs.org

The model was able to derive key toxicokinetic parameters. For the four prominent QAs, the model calculated an α-half-life (representing the initial rapid decline in concentration, often related to distribution) of approximately 0.27 days. acs.org The model mechanics assumed a complete and uniform absorption of the alkaloids into a central compartment over a 5-hour period post-feeding. acs.org Such models are crucial for predicting potential exposure levels in animal-derived food products and for establishing safe limits for QAs in animal feed. acs.org

| Model Type | Animal System | Compound(s) | Key Parameter Derived | Reference |

| 3-Compartment PBTK | Dairy Cow | Lupanine, 13α-hydroxylupanine, isolupanine, angustifoline | α-half-life: ~0.27 days | acs.org |

| 3-Compartment PBTK | Dairy Cow | Lupanine | Transfer into milk was observed and modeled. | acs.orgacs.org |

Interactions with Other Bioactive Compounds and Synergistic Effects

Combined Effects with Gamma Conglutin in Metabolic Regulation

A significant area of research has been the interaction between (+)-Lupanine and Gamma Conglutin (Cγ), a protein also found in lupin seeds, particularly in the context of metabolic regulation. Studies have demonstrated that while both compounds individually possess antidiabetic properties, their combined administration results in an enhanced, synergistic effect. pan.plmdpi.combibliotekanauki.pl

Research using a type 2 diabetes (T2D) rat model showed that a combined treatment of lupanine (B156748) and Cγ led to a more significant reduction in blood glucose and lipid levels than when either compound was used alone. pan.plbibliotekanauki.pl This enhanced effect is attributed to the modulation of the liver's gene expression profile. The combination positively influenced the expression of several key genes involved in glucose and fatty acid homeostasis, oxidative stress, and the regulation of apoptosis. pan.plbibliotekanauki.pl The restoration of the expression of these genes suggests an improvement in liver function, which is often compromised in T2D. pan.pl The antidiabetic activity of lupanine itself has been partly attributed to its ability to block KATP channels and stimulate insulin (B600854) secretion, particularly at high glucose concentrations. pan.plmdpi.com The synergy with Cγ, which also has insulin-mimetic properties and improves glucose metabolism, amplifies these beneficial outcomes. pan.plmdpi.com

The table below summarizes the key findings from a study investigating the combined effects of Lupanine and Gamma Conglutin in a T2D rat model. pan.plbibliotekanauki.pl

| Parameter | Observation | Implicated Biological Process | Reference |

| Biochemical Levels | Significant reduction in glycemia and lipid levels. | Glucose and Lipid Homeostasis | pan.plbibliotekanauki.pl |

| Gene Expression | Positive influence on Pdk4, G6pc, Foxo1, Foxo3, Ppargc1a, Serpine1, Myc, Slc37a4, Irs2, Igfbp1 genes. | Oxidative Stress, Apoptosis Regulation, Glucose & Fatty-Acid Homeostasis, Cell Proliferation | pan.pl |

| Organ Function | Improvement in urea (B33335) and creatinine (B1669602) levels. | Renal Function | pan.pl |

Synergistic or Antagonistic Interactions with Other Plant-Derived Compounds

The interaction of (+)-Lupanine Perchlorate (B79767) extends to other plant-derived compounds, leading to effects that can be either synergistic or antagonistic. These interactions are complex and depend on the specific compounds involved and the biological system being tested. researchgate.net

Synergistic Effects: Evidence suggests that lupanine's effects can be amplified when present with other naturally co-occurring alkaloids in crude plant extracts. In studies on insecticidal activity against the large cabbage white (Pieris brassicae), a lupin extract fraction was significantly more effective at causing larval and pupal damage than isolated (+)-Lupanine Perchlorate or 13-hydroxylupanine (B1673957) perchlorate. pan.plbibliotekanauki.pl This finding supports the idea that the "natural bioconjugates" or the combination of alkaloids in the extract work synergistically to produce a stronger biological effect than the purified compounds alone. pan.plbibliotekanauki.pl Similarly, research on the neurotoxic effects of quinolizidine (B1214090) alkaloid extracts suggested possible synergistic effects among the present alkaloids, such as lupanine and sparteine (B1682161), leading to greater toxicity than might be expected from the individual components. um.es

Antagonistic and Non-Synergistic Interactions: Conversely, not all interactions are enhancing. A study investigating the effects of dietary lupine alkaloids on the growth and survivorship of the armyworm (Spodoptera eridania) found that lupanine and sparteine were not synergistic in their effects on the herbivore. nih.gov In this context, the combined presence of the two alkaloids did not produce a greater-than-additive toxic effect. nih.gov

Furthermore, direct antagonism has been observed. Research into the anthelmintic properties of lupin seed extracts, which contain a variety of lupanine and sparteine derivatives, indicated an antagonistic mode of action. The alkaloids were found to act as antagonists at nematode acetylcholine (B1216132) receptors, a key target for controlling parasitic worms. researchgate.net Another study on multiflorine-derived compounds, which are structurally related to lupanine, also demonstrated an antagonistic action at α2-adrenoceptors to achieve a glucose-lowering effect. nih.gov

These varied interactions highlight that the bioactivity of this compound can be significantly modulated by the chemical context in which it is present.

The table below provides examples of observed interactions between lupanine and other plant-derived compounds.

| Interacting Compound(s) | Biological System | Observed Interaction | Reference |

| Sparteine | Herbivory (Spodoptera eridania) | Non-Synergistic | nih.gov |

| Natural "Bioconjugates" in Lupin Extract | Insecticidal Activity (Pieris brassicae) | Synergistic (implied) | pan.plbibliotekanauki.pl |

| Sparteine and other co-occurring alkaloids | Neurotoxicity (Rat Brain) | Synergistic (suggested) | um.es |

| Lupanine & Sparteine derivatives in Lupin Extract | Nematode Acetylcholine Receptors | Antagonistic | researchgate.net |

Future Research Directions and Unexplored Avenues

Elucidation of Novel Biological Targets and Signaling Pathways

Future research should focus on identifying and characterizing novel molecular targets for (+)-lupanine perchlorate (B79767) beyond its known interactions with acetylcholine (B1216132) receptors and ion channels. ontosight.aiwikipedia.org While its effects on nicotinic and muscarinic acetylcholine receptors are documented, a broader screening against a panel of receptors, enzymes, and other cellular components is warranted. wikipedia.orgmedchemexpress.com

Investigations into its influence on complex signaling cascades are crucial. For instance, its neuroprotective properties suggest a potential modulation of pathways involved in apoptosis and cell survival, such as the PI3K/Akt/Bcl-2 signaling pathway. targetmol.com Detailed studies could uncover how (+)-lupanine perchlorate influences these pathways at the molecular level, potentially identifying new therapeutic applications for neurodegenerative diseases. ontosight.aiontosight.ai Furthermore, its impact on glucose homeostasis by affecting KATP channels and insulin (B600854) gene expression opens avenues to explore its role in metabolic signaling pathways beyond its immediate effect on insulin secretion. biocrick.comnih.govnih.gov A combined treatment of lupanine (B156748) with gamma conglutin has shown promise in modulating the liver gene expression profile related to glucose and fatty-acid homeostasis, suggesting complex interactions that merit deeper investigation. mdpi.com

Development of Advanced Analytical Techniques for Trace Analysis

The development of more sensitive and efficient analytical methods for the trace analysis of this compound in various matrices is a critical area for future research. While methods like HPLC-MS/MS have been developed for the quantification of lupanine and other alkaloids in biological and environmental samples, continuous improvement is needed. nih.govmdpi.com

Future work could focus on:

Enhanced Sample Preparation: Creating more effective solid-phase extraction (SPE) protocols or exploring novel extraction techniques to improve recovery and minimize matrix effects in complex samples like blood, urine, and environmental water. nih.govnih.gov

Higher Sensitivity and Resolution: Utilizing ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) to achieve lower limits of detection (LOD) and quantification (LOQ). acs.orgnih.gov This would be particularly valuable for pharmacokinetic studies and for monitoring low-level environmental contamination.

Miniaturization and Automation: Developing microfluidic-based analytical systems for rapid, on-site analysis, which could be beneficial for food safety screening and clinical monitoring.

Table 1: Current Analytical Methods for Lupanine Detection

| Analytical Technique | Matrix | Key Findings/Advantages | Reference |

|---|---|---|---|

| UPLC-MS/MS | Lupin beans and processed foods | LOD: 0.5–1.7 mg kg⁻¹, LOQ: 1.5–5.7 mg kg⁻¹. High linearity (>0.9992) and precision (<3.1%). | nih.gov |

| HPLC-MS/MS | Lupin seeds | Validated for thirteen lupin alkaloids with efficient extraction and clean-up. | nih.gov |

| HPLC with UV detection | Wastewater | Isocratic method for quantification of lupanine at 220 nm. | acs.org |

| Thin-Layer Chromatography (TLC) | Alkaloid extracts | Qualitative and quantitative method for metabolite extraction and analysis. | ulisboa.ptnih.gov |

Detailed Mechanistic Studies of Pharmacological Activities

A deeper understanding of the precise molecular mechanisms underlying the pharmacological effects of this compound is essential. While it is known to interact with certain receptors, the downstream consequences of these interactions are not fully elucidated. vulcanchem.com

For example, its impact on glucose homeostasis is partially attributed to the inhibition of pancreatic beta-cell KATP channels. nih.govmdpi.comnih.gov However, the exact binding site and the conformational changes induced in the channel protein remain to be determined. Electrophysiological studies have shown that lupanine's inhibitory effect on KATP channels is dose-dependent and reversible, but incomplete even at high concentrations. nih.govmdpi.com Further research using patch-clamp techniques and molecular modeling could provide a more detailed picture of this interaction.

Similarly, its neuroprotective effects warrant further investigation. While activation of the PI3K/Akt pathway has been implicated, the upstream events initiated by this compound that lead to the activation of this pathway are still unclear. targetmol.com

Exploration of Structure-Activity Relationships for Specific Therapeutic Goals

Systematic exploration of the structure-activity relationships (SAR) of the lupanine scaffold is a promising avenue for the development of more potent and selective therapeutic agents. vulcanchem.comulisboa.pt The tetracyclic structure of lupanine is key to its biological activity. vulcanchem.com

Future research could involve the synthesis and biological evaluation of a library of (+)-lupanine derivatives. By modifying specific functional groups on the quinolizidine (B1214090) core, it may be possible to:

Enhance binding affinity and selectivity for a particular biological target.

Improve pharmacokinetic properties, such as oral bioavailability and metabolic stability.

Modulate the agonist/antagonist profile at specific receptors.

For instance, studies on lupanine derivatives have already shown that small structural changes can significantly alter their biological activity, such as their fungistatic effects. cabidigitallibrary.org A focused SAR study could lead to the identification of new compounds with optimized therapeutic potential for conditions like type 2 diabetes or neurodegenerative disorders. ontosight.ainih.gov

Investigations into Biotransformation Pathways and Metabolite Activity in Various Animal Species

The metabolic fate of this compound in different animal species is an area that requires more in-depth investigation. While some studies suggest that lupanine is largely excreted unchanged in the urine in humans, with a half-life of 6-7 hours, its metabolism in other species may differ. foodstandards.gov.au The liver enzyme CYP2D6 has been implicated in the metabolism of quinolizidine alkaloids, and its polymorphic nature could lead to inter-individual and inter-species variations in metabolic rates. researchgate.net

Future research should aim to:

Identify the major metabolites of (+)-lupanine in various animal models, including rodents, pigs, and cattle. researchgate.net

Characterize the enzymatic pathways responsible for its biotransformation.

Evaluate the pharmacological activity and potential toxicity of its metabolites. For example, microbial biotransformation can lead to metabolites like lupanine-N-oxide and 17-oxolupanine. cut.ac.cy

Understanding the species-specific metabolism is crucial for the extrapolation of preclinical data to humans and for assessing the potential for food chain contamination through livestock. researchgate.netacs.org

Table 2: Lupanine Metabolism and Transfer

| Species | Finding | Reference |

|---|---|---|

| Human | >90% of lupanine recovered unchanged in urine; half-life of 6-7 hours. | foodstandards.gov.au |

| Human | Metabolized partially by liver CYP2D6, which has known polymorphisms. | researchgate.net |

| Calves | Transfer of lupanine to muscle and liver tissue observed after feeding. | researchgate.net |

| Dairy Cows | Transfer of quinolizidine alkaloids into milk was observed. | acs.org |

Application of Advanced Computational Methods for Predictive Modeling

Advanced computational methods can significantly accelerate research on this compound by providing predictive insights into its properties and interactions. altex.org Molecular modeling, quantitative structure-activity relationship (QSAR) studies, and molecular docking can be employed to:

Predict Biological Activity: QSAR models can be developed to predict the antiviral or other biological activities of lupanine derivatives based on their structural features. journal-of-agroalimentary.ro

Simulate Receptor Binding: Molecular docking simulations can predict the binding affinity and orientation of this compound and its derivatives within the active sites of target proteins, such as acetylcholine receptors or KATP channels. medchemexpress.commedchemexpress.com

Design Novel Compounds: Computational chemistry can be used to design novel lupanine derivatives with improved affinity and selectivity for specific targets. For example, computational approaches have been used to design molecularly imprinted polymers for the selective recognition and purification of lupanine. acs.orgnih.govnih.govresearchgate.net

Predict Pharmacokinetic Properties: In silico models can predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to prioritize compounds for further experimental testing. ijbcp.com For instance, the COSMO-RS model has been used to predict the solubility of lupanine salts in different solvents. ipb.pt

By integrating computational approaches with experimental studies, researchers can more efficiently explore the therapeutic potential of this compound and its derivatives.

Q & A

Q. What are the recommended methods for preparing stable stock solutions of (+)-Lupanine Perchlorate in laboratory settings?

this compound is sparingly soluble in common solvents like DMSO and methanol. To ensure stability, dissolve the compound under inert gas purging (e.g., nitrogen or argon) to prevent oxidation. Warm the solvent to 40–50°C and use sonication for 10–15 minutes to enhance dissolution . Stock solutions should be aliquoted and stored at -20°C, with stability verified via HPLC or LC-MS every 6 months.

Q. How can researchers validate the purity and structural integrity of this compound prior to experimental use?

Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (MF: C₁₅H₂₄N₂O·ClHO₄; FW: 348.8) and nuclear magnetic resonance (NMR) spectroscopy to verify stereochemical configuration (7S,7aR,14S,14aS). Purity (≥95%) should be confirmed via reverse-phase HPLC with UV detection at 210–230 nm, referencing batch-specific certificates of analysis .

Q. What experimental models are suitable for initial screening of this compound’s bioactivity?

Caenorhabditis elegans is a cost-effective model for assessing growth inhibition, oxidative stress (ROS, SOD, CAT levels), and reproductive toxicity. Dose-response studies (e.g., 0.1–100 µM) should measure body length, brood size, and lifespan, with parallel RNA-seq to identify dysregulated pathways (e.g., oxidative stress or thyroid hormone homologs) .

Advanced Research Questions

Q. How can non-monotonic dose-response relationships in this compound studies be systematically addressed?

Non-monotonic responses, as observed with perchlorate’s thyroid effects in stickleback , require multi-dose designs (e.g., 10, 30, 100 ppm) across developmental stages. Pair hormone assays (T3/T4 via ELISA) with thyroid histology (follicle hyperplasia counts) to distinguish compensatory mechanisms from direct toxicity. Incorporate transcriptomic analysis to identify threshold-dependent gene networks .

Q. What methodologies improve selectivity when detecting this compound in complex biological matrices?

Use LC-MS/MS with isotopic dilution (e.g., ¹⁸O-labeled perchlorate as an internal standard). Monitor the ³⁵Cl/³⁷Cl ratio (3.0655) at m/z 83 and 85 to distinguish perchlorate from sulfate interference. Validate recovery rates (≥85%) in spiked tissue homogenates and serum using EPA Method 314.2 .

Q. How can conflicting data on perchlorate’s thyroidal vs. non-thyroidal mechanisms be resolved in (+)-Lupanine studies?

Conduct parallel in vivo/in vitro assays:

- Thyroidal: Measure iodide uptake inhibition in FRTL-5 rat thyroid cells .

- Non-thyroidal: Assess oxidative stress markers (MDA, GSH) in zebrafish embryos or murine hepatocytes . Compare results across models to disentangle primary mechanisms, using CRISPR knockouts of thyroid peroxidase (TPO) or antioxidant enzymes (e.g., SOD2) .

Q. What strategies mitigate confounding factors in ecological studies of this compound exposure?

Integrate controlled lab experiments with field data. For example, pair mesocosm studies (simulating environmental perchlorate levels) with longitudinal monitoring of wild populations. Use multivariate regression to account for covariates like pH, co-contaminants (e.g., nitrate), and species-specific metabolic rates .

Methodological Best Practices

- Dose-Calibration: For in vivo studies, validate exposure levels via ICP-MS or isotope tracing in target tissues (e.g., thyroid, liver) to ensure accurate dose-response modeling .

- Data Reproducibility: Adhere to NIH preclinical guidelines (e.g., blinding, sample-size justification) and deposit raw data (HPLC chromatograms, RNA-seq files) in public repositories like Figshare or Zenodo .

- Ethical Compliance: For mammalian studies, include thyroid histopathology endpoints in IACUC protocols to align with EPA/NAS recommendations on perchlorate risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.